BenchChemオンラインストアへようこそ!

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Medicinal Chemistry Structure-Activity Relationship 1,3,4-Oxadiazole

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 896018-00-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioacetamide class, with molecular formula C19H19N3O2S and molecular weight 353.44 g/mol. The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group and at the 2-position with a p-tolylthioacetamide moiety.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 896018-00-1
Cat. No. B2566719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
CAS896018-00-1
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C19H19N3O2S/c1-12-4-7-15(8-5-12)25-11-17(23)20-19-22-21-18(24-19)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,20,22,23)
InChIKeyWZRNIEYUHPERDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 896018-00-1): Structural Classification and Research Context


N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 896018-00-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioacetamide class, with molecular formula C19H19N3O2S and molecular weight 353.44 g/mol . The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group and at the 2-position with a p-tolylthioacetamide moiety. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including anticancer and enzyme inhibitory activities [1]. This specific compound is currently catalogued as a research chemical with typical purity of 95%, and is structurally positioned among a series of closely related analogs differentiated by the substitution pattern on the 5-aryl ring (e.g., 4-fluorophenyl, 2-methoxyphenyl, 4-methoxyphenyl, unsubstituted phenyl variants) .

Why In-Class Substitution of N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide Without Comparative Data Carries Procurement Risk


Within the 1,3,4-oxadiazole thioacetamide series, even minor changes to the 5-aryl substitution pattern can profoundly alter biological activity profiles. In the structurally related p-tolyloxy-1,3,4-oxadiazole acetamide series, the position and nature of substituents on the phenyl ring were shown to have a significant influence on 15-LOX inhibitory activity, with IC50 values ranging over 4-fold (21.5 µM to 96.3 µM) depending solely on N-substitution [1]. Similarly, among N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, the 2,4-dimethylphenyl-bearing analog (4s) exhibited distinct cell-line-specific anticancer activity compared to its 4-hydroxyphenyl counterpart (4u), with differing mean growth percent values across melanoma, leukemia, breast, and colon cancer panels [2]. These SAR observations demonstrate that compounds within this class cannot be assumed to be functionally interchangeable, and procurement decisions based solely on scaffold similarity without compound-specific comparative data carry the risk of selecting a suboptimal candidate for the intended assay system.

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: Quantitative Differentiation Evidence from Structural Analogs and Class-Level Data


Structural Differentiation: 2,4-Dimethylphenyl vs. Other 5-Aryl Substituents in the Oxadiazole Thioacetamide Series

The target compound's 2,4-dimethylphenyl group at the oxadiazole 5-position represents a specific structural choice among a series of commercially available analogs. Closest comparators include the 4-fluorophenyl variant (CAS not specified), 2-methoxyphenyl variant (CAS not specified), 4-methoxyphenyl variant (CAS not specified), and unsubstituted phenyl variant (CAS not specified) . In the related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine series, the 2,4-dimethylphenyl-bearing compound (4s) demonstrated a mean growth percent (GP) of 62.61 across the NCI 60-cell-line panel, with the highest sensitivity observed against MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) cell lines [1]. In contrast, the 4-hydroxyphenyl analog (4u) in the same series showed its maximum GP of 6.82 on MDA-MB-435 melanoma, indicating divergent cell-line selectivity profiles [1]. While this comparison is within the oxadiazol-2-amine subclass rather than the thioacetamide subclass, it demonstrates that the 2,4-dimethylphenyl substituent can confer a distinct anticancer selectivity fingerprint compared to other aryl substitutions on the same oxadiazole core.

Medicinal Chemistry Structure-Activity Relationship 1,3,4-Oxadiazole

Thioether vs. Ether Linker: Implications from p-Tolyloxy-1,3,4-Oxadiazole Acetamide Lipoxygenase Inhibitor Data

The target compound contains a thioether (-S-) linker connecting the p-tolyl group to the acetamide moiety, distinguishing it from the structurally analogous p-tolyloxy (-O-) series evaluated as soybean 15-lipoxygenase (15-LOX) inhibitors [1]. In the p-tolyloxy series, compounds 6o, 6b, 6n, and 6e demonstrated 15-LOX IC50 values of 21.5 ± 0.76, 24.3 ± 0.45, 29.1 ± 0.65, and 31.3 ± 0.78 µM, respectively, with the most active compound (6o) exhibiting <55% blood mononuclear cell (MNC) viability at 0.25 mM [1]. The sulfur atom in the target compound's thioether linkage may alter electronic properties, metabolic stability, and target-binding interactions compared to the oxygen ether analogs, as suggested by π-sulphur interactions observed between the oxadiazole sulfur and Tyr525 in the docking studies of the p-tolyloxy series [1]. No direct comparative data between thioether and ether variants exist for this specific scaffold, representing a data gap that requires experimental resolution.

Lipoxygenase Inhibition Anti-inflammatory Thioether Linker

Anticancer Potential of 2,4-Dimethylphenyl-Containing 1,3,4-Oxadiazoles: Evidence from the N-Aryl-5-substituted-oxadiazol-2-amine Series

The 2,4-dimethylphenyl substituent on the oxadiazole core has been associated with notable anticancer activity in the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine series. Compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) demonstrated better anticancer activity than the reference drug Imatinib against CNS, ovarian, renal, breast, prostate, and melanoma cancer cell lines, with average Percent Growth Inhibitions (PGIs) of 56.18, 40.41, 36.36, 27.61, 22.61, and 10.33, respectively [1]. Separately, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed maximum sensitivity on MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) [2]. These data collectively indicate that the 2,4-dimethylphenyl pharmacophore, when attached to the oxadiazole core, can contribute to antiproliferative activity across multiple cancer types. However, it must be emphasized that both reference compounds are oxadiazol-2-amines, not thioacetamides, and the target compound (CAS 896018-00-1) has not been directly evaluated in these assay systems.

Anticancer NCI-60 Panel 2,4-Dimethylphenyl

Physicochemical Property Profile: Computational Differentiation from Closest Analogs

The target compound (C19H19N3O2S, MW 353.44) possesses distinct physicochemical properties compared to its closest commercially available analogs . The presence of two methyl groups on the 5-phenyl ring (2,4-dimethyl) and one methyl group on the p-tolylthio moiety (4-methyl) results in a total of three aromatic methyl substituents, which increases lipophilicity relative to analogs bearing polar substituents at these positions. For context, the 4-fluorophenyl analog introduces an electronegative fluorine atom that reduces logP and alters electronic distribution, while the 2-methoxyphenyl and 4-methoxyphenyl analogs introduce hydrogen-bond acceptor capacity at the ortho or para position, respectively. Computational predictions for related 1,3,4-oxadiazole thioacetamides indicate that even single-atom substitutions (e.g., -F vs -CH3 vs -OCH3) can shift calculated logP values by 0.5–1.0 log units and modify topological polar surface area (TPSA) by 10–20 Ų [1]. These differences in lipophilicity and hydrogen-bonding capacity directly impact membrane permeability, solubility, and protein-binding characteristics, making the specific substitution pattern of the target compound a non-interchangeable variable in biological assay design.

Physicochemical Properties Drug-likeness LogP

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anticancer Library Screening Employing 2,4-Dimethylphenyl-1,3,4-Oxadiazole Chemotypes

Based on the demonstrated anticancer activity of 2,4-dimethylphenyl-bearing 1,3,4-oxadiazole derivatives in the NCI-60 panel, where compounds containing this pharmacophore showed growth inhibition across melanoma, leukemia, breast, and colon cancer cell lines, CAS 896018-00-1 may be considered for inclusion in focused screening libraries targeting these cancer types [1]. The thioacetamide linkage distinguishes this compound from the previously evaluated oxadiazol-2-amines and may offer a structurally novel starting point for hit identification. Users should note that direct anticancer activity data for this specific compound are not available, and activity should not be assumed based solely on class membership [1].

Lipoxygenase (LOX) Inhibition Screening with Thioether-Modified Oxadiazole Scaffolds

The p-tolylthioacetamide motif in CAS 896018-00-1 shares the p-tolyl aromatic group with the p-tolyloxy-1,3,4-oxadiazole acetamide series that demonstrated 15-LOX inhibition with IC50 values as low as 21.5 µM [2]. The thioether linkage in the target compound may engage in π-sulphur interactions with active-site residues (analogous to those observed between the oxadiazole sulfur and Tyr525 in docking studies of the p-tolyloxy series), potentially altering binding kinetics or selectivity relative to ether-linked analogs [2]. This compound could serve as a comparator in SAR studies designed to evaluate the impact of linker chemistry (thioether vs. ether) on LOX inhibitory potency and selectivity [2].

Physicochemical Comparator for ADME Profiling Within Oxadiazole Analog Series

With its three aromatic methyl groups and thioether linker, CAS 896018-00-1 occupies a distinct position in the lipophilicity landscape of the oxadiazole thioacetamide series. Compared to the 4-fluorophenyl (more polar), 2-methoxyphenyl (H-bond acceptor), and unsubstituted phenyl (lower MW) analogs, this compound is predicted to exhibit higher logP and lower aqueous solubility [3]. These properties make it a useful reference compound for assessing the impact of increased lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within a congeneric series, particularly in ADME screening cascades where lipophilicity-driven structure-property relationships are being mapped [3].

Negative Control or Chemical Probe in Target-Specific Assays Validated for Other Oxadiazole Chemotypes

Given the absence of target-specific biological activity data for CAS 896018-00-1, one defensible procurement rationale is its use as a structurally matched negative control or specificity probe in assays where other 1,3,4-oxadiazole derivatives have shown activity. For instance, in carbonic anhydrase inhibition assays where N-(3-nitrophenyl)-2-((5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4j) demonstrated potent inhibitory activity [4], the target compound—lacking the sulfamoylphenyl pharmacophore—could serve as a control to confirm that observed inhibition is pharmacophore-dependent rather than scaffold-dependent. This application requires assay-specific validation and should not be assumed to apply across all target classes [4].

Quote Request

Request a Quote for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.